N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a thiazole-substituted azetidine ring. Its structural complexity arises from the strategic placement of cyclopropyl and methyl groups, which are critical for modulating electronic properties, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7S/c1-11-19-20-15-5-6-16(21-24(11)15)23-8-14(9-23)22(2)7-13-10-25-17(18-13)12-3-4-12/h5-6,10,12,14H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIUYRHEWNLCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4=CSC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, identified by its CAS number 2200113-23-9, is a compound with potential biological activities owing to its complex structure that integrates thiazole and triazole moieties. This article delves into its biological activity, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 355.5 g/mol. The compound features a cyclopropyl group attached to a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₇S |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 2200113-23-9 |
Anticonvulsant Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticonvulsant properties. For instance, studies on related thiazole derivatives have shown effective doses (ED50) in the range of 18.4 mg/kg for anticonvulsant activity in animal models . The structural features of these compounds often correlate with their biological efficacy.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro assays. Compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, certain derivatives showed over 80% protection in MTT assays at concentrations as low as 0.5 μg/mL .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the thiazole moiety is crucial for enhancing the compound's interaction with enzymes involved in cellular signaling pathways.
Study 1: Anticonvulsant Effects
In a study examining various thiazole derivatives, it was found that modifications to the thiazole ring significantly influenced anticonvulsant activity. The presence of electron-donating groups at specific positions enhanced efficacy against seizures induced by pentylenetetrazol (PTZ) .
Study 2: Antitumor Efficacy
A recent investigation into the antitumor effects of structurally similar compounds revealed that those with bulky lipophilic substituents exhibited greater cytotoxicity against cancer cell lines. The study utilized the MTT assay to assess cell viability and determined that compounds containing both thiazole and triazole rings showed promising results .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Isovalency and Structural Mimicry
As noted in , "isovalency" (similar valence electron configurations) explains why cyclopropyl-thiazole hybrids (target compound) may mimic larger aromatic systems in target binding, despite differing geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
